1-Allylcyclopropanecarboxylic acid

描述

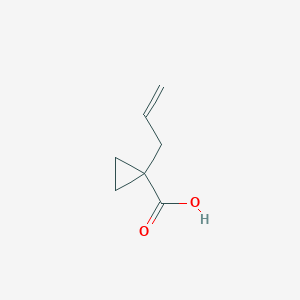

Structure

3D Structure

属性

IUPAC Name |

1-prop-2-enylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKQUJFRCYZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339542 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-57-2 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Studies of 1 Allylcyclopropanecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic reactions.

Esterification Reactions and Derivatives

Esterification is a common transformation of 1-allylcyclopropanecarboxylic acid. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. nih.govyoutube.com A general method involves the reaction with an alcohol under acidic conditions, often with heating, to produce the corresponding ester and water. youtube.com

Another approach is to first convert the carboxylic acid into a more reactive salt, such as a potassium salt, by treating it with a base like potassium hydroxide (B78521). google.com This salt can then react with an alkylating agent, such as a benzyl (B1604629) halide, in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to yield the desired ester. google.com For instance, the potassium salt of this compound has been reacted with α-(2-bromomethylphenyl)-β-methoxyacrylic acid methyl ester and methyl 2-(bromomethyl)-phenyl-glyoxylate-O-methyloxime to form complex benzyl ester derivatives. google.com

The table below summarizes representative esterification reactions of this compound.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Yield | Ref |

|---|---|---|---|---|

| This compound | Potassium hydroxide, Ethanol; then α-(2-bromomethylphenyl)-β-methoxyacrylic acid methyl ester, N-Methylpyrrolidone | α-{2-[1-(allyl)-cyclopropylcarbonyloxymethyl]-phenyl}-β-methoxy-acrylic acid methyl ester | 40% | google.com |

| This compound | Potassium hydroxide, Ethanol; then Methyl 2-(bromomethyl)-phenyl-glyoxylate-O-methyloxime, Dimethylformamide | Methyl 2-{[1-(allyl)cyclopropylcarbonyloxy]methyl}phenylglyoxylate O-methyloxime | 38% | google.com |

Amidation Reactions and Derivatives

Amide bond formation is another key reaction of the carboxylic acid group. acs.org This transformation is typically achieved by coupling this compound with a primary or secondary amine. The reaction often requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Reduction Reactions

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation converts the carboxyl group (-COOH) into a hydroxymethyl group (-CH₂OH), yielding (1-allylcyclopropyl)methanol. nih.gov This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran.

The resulting alcohol, (1-allylcyclopropyl)methanol, is a useful synthetic intermediate itself. nih.gov

Table 2: Reduction of this compound

| Starting Material | Product | IUPAC Name of Product | Ref |

|---|---|---|---|

| This compound | (1-Allylcyclopropyl)methanol | (1-prop-2-enylcyclopropyl)methanol | nih.gov |

Formation of Acyl Halides

This compound can be converted into its corresponding acyl halide, a more reactive carboxylic acid derivative. For example, the formation of 1-allylcyclopropanecarbonyl chloride can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride. Acyl halides are valuable intermediates as they readily react with a wide range of nucleophiles to form esters, amides, and other carbonyl compounds.

Reactions Involving the Allyl Group

The allyl group provides a site of unsaturation that can undergo various addition reactions.

Electrophilic Additions to the Alkene

The double bond in the allyl group of this compound is susceptible to electrophilic attack. For instance, it can undergo halogenation reactions. The reaction with bromine (Br₂), often in an inert solvent like carbon tetrachloride, would be expected to add across the double bond to form a dibromo derivative. Similarly, the addition of hydrogen halides (HX, where X = Cl, Br, I) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms and the halide adding to the more substituted carbon.

In some cases, electrophilic addition can be followed by intramolecular cyclization. For example, bromine-mediated reactions on similar homoallylic systems have been shown to lead to cyclized products. acs.org

Cycloaddition Reactions, e.g., Diels-Alder

The allyl group in this compound can, in principle, act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgorganicreactions.org For this to occur, the allyl group would react with a conjugated diene. The reactivity of the dienophile in a Diels-Alder reaction is often enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comlibretexts.org In this compound, the carboxylic acid group is not directly conjugated with the allyl double bond, which may result in lower reactivity compared to more activated dienophiles.

More relevant to the structure of this compound is the potential for intramolecular Diels-Alder (IMDA) reactions. organicreactions.orgmasterorganicchemistry.comresearchgate.netkhanacademy.org By converting the carboxylic acid to an appropriate ester with a diene-containing alcohol, a substrate suitable for an IMDA reaction can be formed. In such a reaction, the allyl group would serve as the dienophile, and the tethered diene would react with it to form a bicyclic or polycyclic system. organicreactions.orgresearchgate.net The formation of five- or six-membered rings in the fused product is generally favored. masterorganicchemistry.com The stereochemistry of the resulting product is highly dependent on the transition state geometry. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Intermolecular Diels-Alder | 1-Allylcyclopropanecarboxylate Ester, Conjugated Diene | Thermal or Lewis Acid Catalysis | Substituted Cyclohexene | researchgate.net |

| Intramolecular Diels-Alder | Ester of this compound with a Diene-containing Alcohol | Thermal or Lewis Acid Catalysis, High Dilution | Fused Bicyclic Lactone | organicreactions.orgresearchgate.net |

Olefin Metathesis Reactions

The allyl group of this compound and its derivatives is a suitable substrate for olefin metathesis reactions, a powerful carbon-carbon bond-forming methodology. rsc.orgchemrxiv.orgnih.gov Ring-closing metathesis (RCM) is a particularly relevant transformation. For RCM to occur, a second alkene functionality needs to be introduced into the molecule. For instance, esterification of this compound with an olefin-containing alcohol would generate a diene that can undergo RCM to form a macrocyclic lactone.

A closely related and well-studied reaction is the RCM of diethyl diallylmalonate, which serves as a good model for the reactivity of a diester derivative of a ring-opened this compound. rsc.orgchemrxiv.orgnih.gov This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a five-membered ring with the elimination of ethene. chemrxiv.orgnih.gov The reaction is generally efficient and proceeds under mild conditions.

| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

| Diethyl Diallylmalonate | Grubbs' First Generation Catalyst | CH₂Cl₂ | Room Temperature | High | nih.gov |

| Diethyl Diallylmalonate | Grubbs' Second Generation Catalyst | CH₂Cl₂ | Room Temperature | High | chemrxiv.org |

Hydrofunctionalization Reactions

The allyl double bond in this compound can undergo hydrofunctionalization reactions, where a hydrogen atom and a functional group are added across the double bond. A prominent example is the hydroboration-oxidation reaction. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrytalk.org This two-step process typically results in the anti-Markovnikov addition of water across the double bond.

In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds to the alkene. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a syn-fashion. wikipedia.orgmasterorganicchemistry.com Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this would lead to the formation of 1-(3-hydroxypropyl)cyclopropanecarboxylic acid.

| Reaction | Reagents | Intermediate | Final Product | Key Features | Reference |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Trialkylborane | 1-(3-Hydroxypropyl)cyclopropanecarboxylic acid | Anti-Markovnikov, Syn-addition | wikipedia.orgmasterorganicchemistry.com |

Reactions Involving the Cyclopropane (B1198618) Ring

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear-chain compounds with increased functional complexity. researchgate.net

Ring-Opening Reactions

The cyclopropane ring in this compound can be opened under acidic conditions. researchgate.netresearchgate.netnih.govnih.govyoutube.comresearchgate.net The presence of the carboxylic acid group can facilitate this process. Protonation of the carbonyl oxygen can lead to the formation of a γ-lactone through intramolecular attack of the oxygen on the cyclopropane ring. For example, treatment of similar cyclopropyl-substituted carboxylic acids with acid can lead to the formation of γ-butyrolactones. This reaction proceeds through the formation of a carbocation intermediate upon ring opening, which is then trapped by the internal nucleophile (the carboxylic acid). youtube.com The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.

| Substrate Type | Acid Catalyst | Solvent | Product Type | Reference |

| Cyclopropyl (B3062369) Carboxylic Acid | Sulfuric Acid | Water | γ-Lactone | google.com |

| 1-(1'-cycloalkenyl)cyclopropyl sulfonate | Triflic Acid | Dichloromethane | Ring-opened diene | libretexts.org |

The cyclopropane ring in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxylic acid group. rsc.orgnih.gov Such cyclopropanes are known as donor-acceptor cyclopropanes, where the cyclopropane carbon atoms act as electrophilic centers. rsc.orgnih.gov

The reaction with nucleophiles typically proceeds via an Sₙ2-type mechanism, leading to the opening of the three-membered ring. nih.gov A variety of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed for this transformation. The regioselectivity of the attack is often directed to one of the cyclopropane carbons, leading to the formation of a γ-functionalized carboxylic acid derivative. For instance, the reaction of a similar activated cyclopropane with an amine nucleophile in the presence of a Lewis acid catalyst can lead to the corresponding γ-amino acid derivative. acs.org

| Substrate Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Donor-Acceptor Cyclopropane | Amine | Lewis Acid (e.g., Yb(OTf)₃) | γ-Amino Acid Derivative | acs.org |

| Donor-Acceptor Cyclopropane | Thiophenolate | DMSO | γ-Thioether Carboxylic Acid Derivative | nih.gov |

| 2-Arylcyclopropane-1,1-dicarboxylate | Indole | Catalyst-free, High Pressure | γ-Indolyl Carboxylic Acid Derivative | nih.gov |

Metal-Catalyzed Ring Transformations

The strained cyclopropane ring and the adjacent allyl group in this compound and its derivatives are susceptible to a range of metal-catalyzed transformations. These reactions often involve the cleavage of a C-C bond within the three-membered ring, leading to the formation of larger ring systems or functionalized acyclic products.

Palladium and rhodium complexes are particularly effective in catalyzing such transformations. For instance, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can proceed via the formation of a π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be attacked by a nucleophile. wikipedia.org The specific outcome of the reaction, including the regioselectivity of the nucleophilic attack, is influenced by factors like the nature of the nucleophile and the ligands on the palladium catalyst. organic-chemistry.org

Rhodium catalysts are known to promote various cycloaddition reactions involving vinylcyclopropanes. acs.orgnih.gov For instance, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide have been developed for the synthesis of eight-membered rings. acs.org While direct examples with this compound are not extensively documented in readily available literature, the reactivity of similar vinylcyclopropane (B126155) systems suggests its potential to participate in analogous cycloaddition cascades. acs.orgelectronicsandbooks.com These reactions typically proceed through the formation of a metallacyclic intermediate, which can then undergo further transformations like CO insertion and reductive elimination to yield complex cyclic products. acs.org

The table below summarizes representative metal-catalyzed transformations of analogous vinylcyclopropane systems, highlighting the potential reactivity of this compound.

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

| Palladium(0) with phosphine (B1218219) ligands | Allylic acetates | Allylic substitution (Tsuji-Trost) | Allylated products | wikipedia.orgorganic-chemistry.org |

| Rhodium(I) complexes | Ene-vinylcyclopropanes | [5+2+1] Cycloaddition with CO | Bicyclic cyclooctenones | acs.org |

| Rhodium(I) complexes | Vinylcyclopropanes | [4+1] Cycloaddition | Cyclohexenones | electronicsandbooks.com |

Rearrangement Reactions of the Cyclopropane Core

The inherent ring strain of the cyclopropane core in this compound makes it prone to rearrangement reactions, particularly under thermal conditions. The most prominent of these is the vinylcyclopropane rearrangement, which typically leads to the formation of a five-membered ring. vaia.comwikipedia.orgstrath.ac.uk

This rearrangement is a pericyclic process, specifically a vaia.comstrath.ac.uk-sigmatropic shift, that results in the expansion of the three-membered ring to a more stable cyclopentene (B43876) derivative. vaia.comorganicchemistrydata.org The reaction is thermally induced, often requiring elevated temperatures, although the presence of certain substituents can lower the activation energy. wikipedia.org The stereochemistry of the starting vinylcyclopropane can influence the stereochemical outcome of the cyclopentene product. acs.org

While specific studies on the thermal rearrangement of this compound itself are not widely reported, the extensive research on substituted vinylcyclopropanes provides a strong basis for predicting its behavior. strath.ac.ukorganicchemistrydata.orgacs.org It is expected that upon heating, this compound or its esters would undergo a vinylcyclopropane rearrangement to afford a cyclopentenecarboxylic acid derivative.

The general transformation is depicted below:

Vinylcyclopropane → Cyclopentene

This ring expansion provides a valuable synthetic route to functionalized five-membered carbocycles, which are common structural motifs in natural products and other biologically active molecules.

Multicomponent Reactions and Domino Processes

The structural elements of this compound, namely the carboxylic acid, the allyl group, and the reactive cyclopropane ring, make it an interesting candidate for multicomponent reactions (MCRs) and domino processes. These reactions allow for the construction of complex molecular architectures in a single synthetic operation, offering significant advantages in terms of efficiency and atom economy.

Domino reactions involving vinylcyclopropanes often initiate with the opening of the strained ring, which then triggers a cascade of subsequent bond-forming events. Metal catalysts, particularly rhodium, are known to initiate such cascades. acs.orgnih.gov For example, a rhodium-catalyzed cycloaddition could be the entry point to a domino sequence where the resulting intermediate undergoes further intramolecular reactions.

While specific multicomponent reactions involving this compound as a primary component are not extensively documented in the reviewed literature, its potential for such transformations is evident. The carboxylic acid moiety can be activated to participate in reactions, the allyl group can undergo various additions, and the cyclopropane ring can be opened to generate reactive intermediates. For instance, a process could be envisioned where an initial metal-catalyzed ring-opening is followed by an intramolecular cyclization involving the carboxylic acid or allyl group, or an intermolecular reaction with another component in the reaction mixture. The development of such processes would offer novel and efficient pathways to complex cyclic and polycyclic structures.

Mechanistic Investigations of 1 Allylcyclopropanecarboxylic Acid Reactions

Elucidation of Reaction Mechanisms

The principal reaction of compounds containing a vinylcyclopropane (B126155) unit, such as 1-allylcyclopropanecarboxylic acid, is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This process involves the conversion of the vinyl-substituted cyclopropane (B1198618) into a five-membered ring. For decades, the precise mechanism of this transformation has been a subject of detailed study, with evidence pointing towards two primary competing pathways: a concerted, pericyclic reaction and a stepwise, diradical-mediated process. wikipedia.org

Concerted Pathway: This mechanism is described as a wikipedia.orgresearchgate.net-sigmatropic shift, governed by the principles of orbital symmetry. In this pathway, the breaking of a carbon-carbon bond in the cyclopropane ring and the formation of a new sigma bond to form the cyclopentene (B43876) ring occur simultaneously through a single, cyclic transition state. Kinetic data from some studies on vinylcyclopropane systems support this concerted model. wikipedia.org

Stepwise Diradical Pathway: This alternative mechanism involves the homolytic cleavage of one of the cyclopropane C-C bonds as the rate-limiting step, leading to the formation of a diradical intermediate. This intermediate, which benefits from the resonance stabilization of the adjacent allyl system, can then undergo cyclization to form the cyclopentene product. The observation of stereochemical scrambling in the products of some vinylcyclopropane rearrangements provides strong evidence for the existence of a discrete diradical intermediate with a finite lifetime, during which bond rotation can occur. wikipedia.org

The debate between these two mechanisms highlights a fundamental challenge in physical organic chemistry: distinguishing between a fully concerted process and a stepwise process with a very short-lived intermediate. For many vinylcyclopropane systems, it is believed that the reaction proceeds on a potential energy surface where the concerted and stepwise pathways are very close in energy.

| Mechanistic Pathway | Description | Key Characteristics |

| Concerted wikipedia.orgresearchgate.net-Sigmatropic Shift | A pericyclic reaction where bond breaking and bond formation occur simultaneously in a single transition state. | Governed by orbital symmetry rules; Expected to be highly stereospecific. |

| Stepwise Diradical Formation | Initial homolytic cleavage of a cyclopropane bond to form a diradical intermediate, which then cyclizes. | Allows for stereochemical scrambling if bond rotation in the intermediate is faster than or competitive with cyclization. |

Transition State Analysis and Reaction Pathways

The transition state is the highest energy point along the reaction coordinate, and its structure determines the rate and stereochemical outcome of a reaction. Analysis of the transition state is therefore crucial for distinguishing between the concerted and stepwise mechanisms in the rearrangement of this compound.

In the concerted pathway , the transition state would involve a cyclic array of atoms where the σ-bond of the cyclopropane is breaking while the new σ-bond of the cyclopentene is forming. The geometry would be highly constrained, as dictated by orbital overlap requirements.

In the diradical pathway , the rate-determining transition state leads to the formation of the diradical intermediate. The activation energy for the parent vinylcyclopropane rearrangement is approximately 50 kcal/mol. wikipedia.org This value is significantly lower than the ~63 kcal/mol required to break a C-C bond in an unsubstituted cyclopropane, with the ~13 kcal/mol difference being attributed to the resonance stabilization energy of the resulting allyl radical. wikipedia.org This suggests the transition state has significant diradical character.

The subsequent pathway from the diradical intermediate involves a low-energy barrier for ring closure to the cyclopentene product. However, competing pathways, such as conformational changes through bond rotation or alternative cyclizations, can also occur from this intermediate, leading to a mixture of products.

Kinetic Isotope Effects in this compound Transformations

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org It is formally defined as the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH). KIEs are particularly useful in studying rearrangements like the vinylcyclopropane transformation. wikipedia.orglibretexts.org

Specifically, secondary deuterium (B1214612) KIEs are employed to investigate changes in hybridization at atomic centers that are not directly involved in bond breaking. libretexts.org For instance, placing deuterium atoms at the terminal carbons of the vinyl group can help elucidate the nature of the transition state.

If the mechanism is concerted , a significant change in bonding occurs at the vinyl carbons in the transition state, and a measurable secondary KIE would be expected.

In a stepwise diradical mechanism , the initial bond cleavage occurs within the cyclopropane ring. If this is the sole rate-determining step, the isotopic substitution at the vinyl group might result in a smaller KIE, as the bonding at those carbons is less perturbed in the initial transition state.

Studies on related systems, such as cis-1,2-divinylcyclopropane, have utilized deuterium KIEs to reveal the extent of bond formation in the transition state. osti.gov While specific KIE data for this compound is not widely reported, a hypothetical experiment could yield data similar to that observed for other vinylcyclopropanes.

| Isotopic Substitution Site (R=D) | Hypothetical kH/kD | Interpretation |

| C1 of Allyl Group | 1.05 - 1.15 | Suggests significant rehybridization or interaction at this center in the rate-determining transition state, consistent with either a concerted pathway or a transition state with significant C1-C3 bond formation character. |

| C3 of Allyl Group (Terminal CH2) | 0.98 - 1.02 | A near-unity value might suggest that bonding at this terminus is not substantially altered in the transition state, potentially favoring a diradical mechanism where the initial cleavage is remote from this position. |

Note: The values in this table are hypothetical and serve to illustrate the principles of KIE analysis in this context.

Computational Chemistry Approaches (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. researchgate.net DFT allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. researchgate.net For the rearrangement of this compound, DFT can be used to:

Map the Potential Energy Surface: Calculations can trace the energy profile for both the concerted and stepwise pathways. By comparing the calculated activation energies (the energy difference between the reactant and the transition state), one can predict which pathway is more favorable.

Characterize Stationary Points: DFT can optimize the three-dimensional structures of the transition states for both mechanisms. Vibrational frequency calculations are then used to confirm their identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Analyze Electronic Structure: The electronic distribution in the calculated transition state structure can reveal its character. For example, analysis of the spin density can confirm whether a transition state or intermediate has significant diradical character.

Simulate Kinetic Isotope Effects: KIEs can be computationally predicted by calculating the vibrational frequencies for both the isotopically light and heavy molecules at the reactant and transition states. These calculated KIEs can then be compared with experimental values to validate a proposed mechanism.

A typical DFT study on this system would employ a functional like B3LYP or M06-2X with a basis set such as 6-31G(d) or larger to accurately model the electronic and structural changes during the reaction. researchgate.net

Derivatization and Analogue Synthesis of 1 Allylcyclopropanecarboxylic Acid

Synthesis of Substituted 1-Allylcyclopropanecarboxylic Acids

The synthesis of analogues of 1-allylcyclopropanecarboxylic acid often begins with the construction of a substituted cyclopropane (B1198618) ring. These methods introduce substituents at various positions on the three-membered ring, allowing for the systematic exploration of structure-activity relationships.

One common approach involves the cyclopropanation of alkenes. For instance, the reaction of an appropriately substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, can yield cyclopropane rings with a range of substituents. nih.govresearchgate.net More specifically, methods for the asymmetric synthesis of cyano-substituted cyclopropanes using diazoacetonitrile have been developed, offering a pathway to chiral building blocks where the cyano group can be further transformed. digitellinc.comrsc.org

Another strategy is the use of multicomponent reactions. An electrocatalytic domino transformation of aldehydes and two different C-H acids, such as an alkyl cyanoacetate (B8463686) and a dialkyl malonate, can stereoselectively form highly functionalized cyclopropane derivatives. rsc.org These methods provide access to a variety of substituted cyclopropanecarboxylic acid precursors, which can then be allylated to produce the desired analogues.

Furthermore, the synthesis of 1-phenylcyclopropane carboxylic acid derivatives has been achieved through the α-alkylation of 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid. nih.gov This methodology could be adapted to introduce an allyl group, thereby producing 1-allyl-1-phenylcyclopropanecarboxylic acid.

Modifications of the Allyl Moiety

The allyl group of this compound is a key site for structural diversification, offering a handle for a variety of chemical transformations.

Epoxidation and Dihydroxylation: The double bond of the allyl group is susceptible to oxidation reactions. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), which converts the alkene into an epoxide. leah4sci.comlibretexts.org This epoxide, a reactive three-membered ring, can be subsequently opened under acidic or basic conditions to introduce two new functional groups, typically resulting in an anti-dihydroxylation product. libretexts.org

Alternatively, direct syn-dihydroxylation of the alkene can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. wikipedia.orgyoutube.com These reactions yield vicinal diols, adding polarity and potential hydrogen bonding sites to the molecule. The Sharpless asymmetric dihydroxylation, a well-established method, could be employed to introduce chirality at these new stereocenters. wikipedia.org

Other Modifications: Beyond oxidation, the allyl group can undergo other modifications. For example, thiol-ene click chemistry allows for the efficient addition of thiols across the double bond, enabling the introduction of a wide range of functional groups. thieme.de

Modifications of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for creating a wide array of derivatives, most notably esters and amides.

Esterification: The conversion of this compound to its corresponding esters is a common derivatization strategy. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method to achieve this transformation. libretexts.orgchemguide.co.uk This reaction is typically performed using an excess of the alcohol, which also serves as the solvent. libretexts.org

A specific example is the synthesis of ortho-substituted benzyl (B1604629) esters of cyclopropanecarboxylic acids. In one patented process, this compound is first treated with potassium hydroxide (B78521) to form the potassium salt. This salt is then reacted with a substituted benzyl halide, such as methyl (2-bromomethylphenyl) beta-methoxyacrylate, in a solvent like N-methylpyrrolidone to yield the corresponding benzyl ester. rsc.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Potassium hydroxide, then Methyl (2-bromomethylphenyl) beta-methoxyacrylate | Methyl (2-(((1-allylcyclopropane-1-carbonyl)oxy)methyl)phenyl)-beta-methoxyacrylate | rsc.org |

Amide Formation: The synthesis of amides from this compound provides another avenue for creating diverse analogues. A general and efficient one-pot method involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine. nih.gov For instance, the use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) has proven effective for the synthesis of 1-phenylcyclopropane carboxamides. nih.gov This method can be directly applied to this compound to generate a library of amide derivatives by varying the amine component. youtube.com

| Starting Material | Reagents | Product Type | Reference |

| 1-Arylcyclopropenecarboxylic acid | Oxalyl chloride, then Amine | 1-Arylcycloprop-2-ene-1-carboxamide | youtube.com |

| Substituted 2-phenylacetonitrile | 1,2-Dibromoethane, then HCl, then Amine, HATU, DIPEA | 1-Phenylcyclopropane carboxamide | nih.gov |

Cyclopropane Ring Modifications

Direct modification of the cyclopropane ring in this compound is challenging due to its inherent stability. However, ring-opening reactions offer a pathway to transform the cyclopropane scaffold into different cyclic or acyclic structures.

Donor-acceptor cyclopropanes, which have both electron-donating and electron-accepting groups, can undergo ring-opening polymerization catalyzed by Lewis acids like tin(IV) chloride (SnCl₄). rsc.org While this compound itself is not a classic donor-acceptor cyclopropane, derivatives with appropriate substituents could potentially undergo such transformations.

Furthermore, oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives, including those with olefinic tethers, have been reported. nih.govresearchgate.netnih.gov These reactions, often mediated by transition metals, can lead to the formation of larger ring systems or complex acyclic products. For example, the reaction of methylenecyclopropanes with radical species can initiate a cascade of reactions involving ring-opening and subsequent cyclization. nih.gov

Chiral Derivatives and Enantioselective Synthesis

The creation of chiral derivatives of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Several strategies can be employed for the enantioselective synthesis of substituted cyclopropanes. Transition-metal-catalyzed asymmetric cyclopropanation of alkenes with diazoacetates is a powerful method for generating optically active cyclopropane derivatives. researchgate.net The use of chiral ligands on the metal catalyst, such as rhodium or ruthenium complexes, can induce high levels of enantioselectivity. researchgate.net

Biocatalysis offers another promising approach. Engineered myoglobin (B1173299) has been used to catalyze the asymmetric cyclopropanation of various olefins with high diastereo- and enantioselectivity, producing nitrile-substituted cyclopropanes that can be further elaborated. rsc.org

Furthermore, the enantioselective synthesis of fluorocyclopropanes has been achieved via the Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand. scholaris.ca This highlights the potential for creating chiral analogues of this compound with fluorine substituents, which are often of interest in medicinal chemistry.

The synthesis of chiral cyclopropyl (B3062369) α-amino acids has also been developed through a Co(II)-based metalloradical-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov These methods provide access to a rich variety of chiral cyclopropane building blocks that can be incorporated into more complex molecules.

Catalytic Applications in 1 Allylcyclopropanecarboxylic Acid Chemistry

Role of 1-Allylcyclopropanecarboxylic Acid in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful platform for the transformation of functionalized molecules. While specific studies detailing the use of this compound in organocatalysis are not prominent in the literature, the presence of the carboxylic acid and the allyl group suggests potential applications.

For instance, the carboxylic acid moiety can participate in hydrogen bonding interactions, a key feature in many organocatalytic systems. Proline, a simple amino acid, is a well-known bifunctional organocatalyst. youtube.com It utilizes its secondary amine to form enamines or enols and its carboxylic acid to activate electrophiles through hydrogen bonding. youtube.com This dual activation strategy is fundamental to a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions. youtube.com While not a direct example, one could envision scenarios where the carboxylic acid of this compound or a derivative could play a similar role in directing or activating a reaction at the allyl group or another part of a reacting partner.

Furthermore, the allyl group itself can be a target for various organocatalytic additions, and the stereochemical outcome of such reactions could potentially be influenced by the adjacent cyclopropyl (B3062369) and carboxylic acid groups.

Metal-Catalyzed Transformations Involving this compound

The strained cyclopropane (B1198618) ring and the reactive allyl group of this compound make it a promising substrate for a variety of metal-catalyzed transformations. These reactions often proceed through ring-opening or functionalization of the double bond, providing access to complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and cascade reactions. The allyl group in this compound is a key handle for palladium-catalyzed transformations, most notably through the formation of π-allyl palladium intermediates. researchgate.net These intermediates are highly versatile and can react with a wide range of nucleophiles.

While direct examples with this compound are scarce, related research on palladium-catalyzed reactions of allylic and cyclopropyl systems provides significant insight. For instance, palladium-catalyzed cross-coupling reactions of cyclopropenyl esters have been developed, demonstrating the ability of palladium to activate strained ring systems. nih.govrsc.org These reactions can proceed via a formal C–H functionalization, avoiding the need for pre-functionalized starting materials. nih.gov

Furthermore, palladium-catalyzed cascade reactions involving π-allyl palladium chemistry are well-established for constructing complex molecular frameworks from simple starting materials. researchgate.net One can foresee that a substrate like this compound could undergo palladium-catalyzed allylic substitution or a Heck-type reaction at the allyl moiety.

A hypothetical palladium-catalyzed reaction could involve the decarboxylative functionalization of this compound, where the carboxylic acid acts as a leaving group to generate a reactive intermediate that can then participate in a cross-coupling reaction.

Table 1: Examples of Palladium-Catalyzed Reactions on Related Substrates

| Substrate Type | Reaction Type | Catalyst System | Key Feature |

| Cyclopropenyl esters | Cross-coupling | Pd(OAc)₂ / Ligand | Direct C-H functionalization of the cyclopropene (B1174273) ring. nih.govrsc.org |

| Allylic substrates | Cascade reactions | Pd(0) / Ligand | Formation of π-allyl palladium intermediates for subsequent reactions. researchgate.net |

| α-bromocarbonyls and allylic alcohols | Coupling | Palladium catalyst | Tandem olefin insertion and 1,2-aryl migration. rsc.org |

Gold catalysis has emerged as a powerful tool for the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The high affinity of gold catalysts for carbon-carbon multiple bonds suggests that the allyl group of this compound would be a primary site for activation.

While direct gold-catalyzed transformations of this compound are not extensively reported, related studies on alkenes and propargyl moieties provide valuable precedents. For example, gold-catalyzed 1,2-heteroarylation of alkenes has been achieved, demonstrating the ability to functionalize double bonds under mild conditions. rsc.org This suggests a potential pathway for the difunctionalization of the allyl group in this compound.

Additionally, gold catalysts are known to promote complex cascade reactions. For instance, gold(I)-catalyzed reactions of exo-glycals with propargyl esters proceed through an alkenylcarbenoid insertion to form spirocyclopropyl carbohydrates. nih.gov This highlights the potential for gold to mediate intricate rearrangements and cyclization reactions involving double bonds. Gold-catalyzed oxidation of internal alkynes to α,β-unsaturated carbonyls also showcases the unique reactivity imparted by gold catalysts. nih.gov

Copper catalysis offers a cost-effective and versatile alternative to palladium and gold for a range of transformations. The functionalities present in this compound are all amenable to copper-catalyzed reactions.

The cyclopropane ring, with its inherent strain and π-character, can be a substrate for copper-catalyzed ring-opening reactions. For example, an unprecedented copper-catalyzed four-component reaction of arylcyclopropanes has been developed, leading to the synthesis of imide derivatives through a radical-mediated process. nih.gov This suggests that the cyclopropane ring of this compound could potentially undergo similar transformations.

The carboxylic acid moiety can also participate in copper-catalyzed decarboxylative reactions. Such reactions are valuable for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, copper-catalyzed decarboxylative cascade cyclizations using acrylic acid have been reported for the synthesis of quinolines. organic-chemistry.org This type of reactivity could potentially be extended to this compound, where decarboxylation would generate a reactive intermediate that could then undergo further functionalization.

Furthermore, copper catalysts are well-known to mediate cyclopropanation reactions, although in the context of this compound, the focus would be on reactions of the allyl group or transformations of the existing cyclopropane ring. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions on Related Substrates

| Substrate Type | Reaction Type | Catalyst System | Key Feature |

| Arylcyclopropanes, nitriles, carboxylic acids, NFSI | Four-component 1,3-diimidization | Copper catalyst | Radical-mediated ring-opening of the cyclopropane. nih.gov |

| Aryl aldehydes, anilines, acrylic acid | Decarboxylative cascade cyclization | CuCl / I₂ | In situ generation of a reactive species via decarboxylation. organic-chemistry.org |

| Propargylic cyclic carbonates/carbamates | Decarboxylative reactions | Copper catalyst | Formation of allenes and other valuable skeletons. rsc.org |

Biocatalysis and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. While specific enzymatic transformations of this compound are not well-documented, the structural motifs of this molecule suggest several potential biocatalytic routes.

Enzymes such as lipases are widely used for the resolution of racemic carboxylic acids, and this could be a viable strategy for obtaining enantiomerically pure forms of this compound. Furthermore, enzymes are known to catalyze a wide range of transformations on carboxylic acids. For instance, carboxylic acid reductases (CARs) can be used to reduce carboxylic acids to aldehydes, which can then be further transformed by other enzymes like transaminases. organic-chemistry.org This cascade approach has been successfully applied to the conversion of adipic acid to 6-aminocaproic acid and 1,6-hexamethylenediamine.

The allyl group also presents a handle for enzymatic transformations. For example, certain enzymes could potentially catalyze the epoxidation or dihydroxylation of the double bond with high stereoselectivity. The field of biocatalysis is rapidly expanding, and it is conceivable that enzymes could be discovered or engineered to act specifically on substrates like this compound, offering novel and efficient synthetic pathways.

Enzymatic routes are particularly attractive for the synthesis of enantiomerically pure α-hydroxy carboxylic acids, which are valuable building blocks for pharmaceuticals. researchgate.net While this compound is not an α-hydroxy acid, enzymes could potentially be used to introduce a hydroxyl group at a specific position with high enantioselectivity.

Biological and Medicinal Chemistry Research Involving 1 Allylcyclopropanecarboxylic Acid and Its Derivatives

Antimicrobial Activity

While direct studies on the antimicrobial properties of 1-allylcyclopropanecarboxylic acid are not extensively documented in the available literature, the broader class of carboxylic acids and their derivatives has shown significant promise as antimicrobial agents. The modification of natural carboxylic acids is a common strategy to enhance their antimicrobial efficacy. nih.govmdpi.com

For instance, derivatives of naturally occurring acids like ursolic acid and caffeic acid have been synthesized and evaluated for their antibacterial activities. nih.govmdpi.com The antibacterial properties of such derivatives can be influenced by factors like the length of alkyl chains, which can affect their ability to disrupt bacterial cell membranes. nih.gov One study on long-chain fatty alcohols demonstrated that their antibacterial activity against Staphylococcus aureus varied with the length of the aliphatic carbon chain, indicating that structural modifications are key to optimizing antimicrobial effects. nih.gov

Furthermore, some carboxylic acid derivatives exhibit synergistic effects with existing antibiotics, potentially helping to combat antibiotic resistance. mdpi.com For example, a derivative of ursolic acid, 3β-acetoxy-urs-12-en-28-oic acid, was found to enhance the activity of aminoglycoside antibiotics against several bacterial strains. mdpi.com The development of new antimicrobial agents is a critical area of research, with pediocin-like bacteriocins such as acidocin A being explored as scaffolds for next-generation antibiotics due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov The derivatization of compounds like oleanolic acid has also yielded potent agents like bardoxolone, which shows efficacy against multidrug-resistant Staphylococcus aureus. nih.gov These examples underscore the potential for derivatives of this compound to be developed into novel antimicrobial compounds.

Table 1: Examples of Carboxylic Acids and Derivatives with Antimicrobial Activity

| Compound/Derivative | Target Organism(s) | Observed Activity/Effect |

| Ursolic acid | Staphylococcus aureus, E. coli, K. pneumoniae, S. flexneri | MIC value of 32 μg/mL against S. aureus and 64 μg/mL against the others. mdpi.com |

| 3β-acetoxy-urs-12-en-28-oic acid | Various bacteria | Enhanced the activity of aminoglycoside antibiotics. mdpi.com |

| Caffeic acid phosphanium salts | Gram-positive bacteria (e.g., S. aureus), Candida albicans | Significantly higher activity than caffeic acid, with MIC values of 13–57 μM. nih.gov |

| Acidocin A | Gram-positive and Gram-negative bacteria | Broad-spectrum inhibition of various bacterial strains. nih.gov |

| Bardoxolone (Oleanolic acid derivative) | Multidrug-resistant Staphylococcus aureus | Potent antibacterial efficacy in vitro and in vivo. nih.gov |

Antitumor/Anticancer Properties

The field of oncology has seen extensive research into carboxylic acid derivatives as potential anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth. nih.govnih.govnih.gov

Numerous studies have demonstrated the potent antitumor activities of novel derivatives of natural and synthetic acids:

Betulinic acid , a pentacyclic triterpenoid, has been shown to induce cytotoxic effects in human myeloid leukemia cells by causing cell cycle arrest at the G2/M phase and promoting apoptosis through the generation of reactive oxygen species (ROS). nih.gov

Ellagic acid , a natural phenolic compound, exhibits anticancer effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis. nih.gov Its therapeutic potential has been enhanced by formulating it into nanoparticles, which improves its bioavailability and anticancer activity. nih.gov

Caffeic acid derivatives , specifically phosphanium salts, have shown significantly stronger cytotoxic activity against several human cancer cell lines, including leukemia (Jurkat), cervical cancer (HeLa), and breast cancer (MCF-7), compared to the parent compound. nih.gov

Arylpiperazine derivatives linked to cinnamic acid have been investigated as potential treatments for melanoma. nih.gov Similarly, other arylpiperazine derivatives have been evaluated against prostate and colorectal cancer cell lines. nih.gov

Indole-aryl amide derivatives have shown noteworthy selective activity against malignant colon cancer cells (HT29), causing cell cycle arrest in the G1 phase and promoting apoptosis, without affecting healthy intestinal cells. mdpi.com

Carvacrol derivatives , particularly a copper-Schiff base complex, have demonstrated dose-dependent inhibition of proliferation and migration in human lung cancer (A549) cell lines. mdpi.com

Bile acid derivatives have also emerged as potential antitumor agents, with synthetic derivatives showing the ability to induce cell death in various cancer cell types. nih.gov

This substantial body of research highlights a clear strategy in medicinal chemistry: using a carboxylic acid scaffold to develop targeted and effective anticancer drugs. weebly.com The structural components of this compound offer multiple points for chemical modification, suggesting a strong potential for creating novel derivatives with significant antitumor properties.

Table 2: Examples of Carboxylic Acid Derivatives with Anticancer Activity

| Derivative Class | Example Compound/Target | Cancer Cell Line(s) | Mechanism/Activity |

| Betulinic Acid | Betulinic Acid | U937 (Human Leukemia) | ROS-dependent cell cycle arrest and apoptosis. nih.gov |

| Ellagic Acid | Ellagic Acid | HOS (Osteosarcoma), Pancreatic, Breast | Antiproliferative, pro-apoptotic, reduces cell migration. nih.gov |

| Caffeic Acid Phosphanium Salts | Caffeic acid phosphanium salts | Jurkat, HeLa, MCF-7, etc. | Cytotoxic activity with IC50 values from 0.9 to 8.5 μM on Jurkat cells. nih.gov |

| Indole-aryl amides | Compound 5 | HT29 (Colon Cancer) | Selective cytotoxicity, G1 phase cell cycle arrest, apoptosis. mdpi.com |

| Carvacrol Derivatives | Copper-Schiff base complex | A549 (Lung Cancer) | Dose-dependent inhibition of proliferation and migration. mdpi.com |

Exploration as a Bioactive Metabolite

Research into the metabolism of cyclopropane-containing carboxylic acids has revealed their role as bioactive intermediates in fungal metabolic pathways. A key study on the fungus Fusarium oxysporum demonstrated that it converts cyclopropanecarboxylic acid into γ-hydroxybutyric acid. nih.govresearchgate.net This transformation proceeds through an intermediate that was identified as a carnitine derivative of cyclopropanecarboxylic acid. researchgate.netnih.gov The inclusion of carnitine in the culture medium increased the synthesis of this intermediate, confirming its role in the metabolic process. researchgate.net This finding suggests a novel role for carnitine in the metabolism of this class of compounds. nih.gov

The study of such metabolic pathways is crucial, as metabolites of seemingly simple molecules can have significant biological activities of their own. Deoxy sugars, for example, are fundamental components of many natural products found in plants, fungi, and bacteria, and they are involved in a wide array of biological processes. researchgate.net The transformation of this compound within biological systems could similarly lead to the formation of novel bioactive metabolites.

Role in Biosynthesis Pathways

Carboxylic acids are central molecules in primary and secondary metabolism. They are key intermediates in fundamental processes like the citric acid cycle, which is essential for cellular energy production in aerobic organisms. youtube.comyoutube.com In this cycle, citrate (B86180) is isomerized to isocitrate, which then undergoes oxidative decarboxylation. youtube.comyoutube.com

In secondary metabolism, specific carboxylic acids serve as precursors for a wide range of natural products. For instance, the biosynthesis of allylphenols, such as eugenol, can involve the reduction of a carboxylic acid substrate mediated by a carboxylic acid reductase (CAR). researchgate.net Fungi are known to produce the amino acid precursor α-aminoadipate through a pathway that involves the isomerization of homocitrate to homoisocitrate, a reaction catalyzed by aconitase family enzymes. nih.gov

While the direct involvement of this compound in a specific major biosynthetic pathway has not been fully elucidated, its structural similarity to other known biosynthetic intermediates suggests it could potentially be a substrate or product in yet-to-be-discovered pathways, particularly those involving allyl group formation or cyclopropane (B1198618) ring biosynthesis.

Potential as Enzyme Inhibitors

The rigid cyclopropane ring of this compound and its derivatives makes them excellent candidates for enzyme inhibitors, as they can mimic the transition states of enzymatic reactions or act as structural analogues of natural substrates. nih.gov An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org This inhibition can be competitive, where the inhibitor molecule is similar in shape to the substrate and binds to the active site, or non-competitive, where it binds to an allosteric site and changes the shape of the active site. youtube.comyoutube.com

Significant research has demonstrated the potent inhibitory effects of cyclopropane carboxylic acid derivatives:

Inhibition of ACC Oxidase: Structural analogues of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, have been shown to inhibit the enzyme ACC oxidase. nih.gov Compounds such as cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid are effective inhibitors of this enzyme in apples. nih.gov

Inhibition of Phosphoenolpyruvate (B93156) (PEP) Metabolizing Enzymes: 1-Hydroxycyclopropanecarboxylic acid phosphate (B84403) has been identified as a potent inhibitor of several enzymes that metabolize phosphoenolpyruvate, including pyruvate (B1213749) kinase, phosphoenolpyruvate carboxylase, and enolase. nih.gov

These findings highlight the potential of this compound and its derivatives to be designed as specific and potent inhibitors for a range of enzymes, which is a cornerstone of modern drug discovery. wikipedia.orgyoutube.com

Drug Discovery and Development Prospects

The diverse biological activities observed in derivatives of various carboxylic acids, combined with the unique structural properties of the cyclopropane ring, position this compound as a valuable scaffold in drug discovery and development. weebly.comresearchgate.net The synthesis of novel bioactive compounds is a major focus of medicinal chemistry, often starting from natural products or unique chemical frameworks. mdpi.comnih.gov

The potential applications for derivatives of this compound span several therapeutic areas:

Anticancer Agents: As seen with numerous other carboxylic acid derivatives, modifications to the this compound structure could lead to compounds with selective cytotoxicity against cancer cells. nih.govnih.govmdpi.com The allyl group and the cyclopropane ring offer distinct sites for chemical modification to optimize activity and selectivity.

Antimicrobial Drugs: The development of derivatives could yield new antimicrobial agents, potentially with novel mechanisms of action or the ability to overcome existing drug resistance. nih.govmdpi.com

Enzyme Inhibitors: The demonstrated success of related cyclopropane compounds as enzyme inhibitors suggests that targeted synthesis could produce potent inhibitors for enzymes implicated in various diseases. nih.govnih.gov

The synthesis of libraries of derivatives based on the this compound core, followed by high-throughput screening, represents a viable strategy for identifying lead compounds for further development.

Analytical and Spectroscopic Characterization in Research of 1 Allylcyclopropanecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-allylcyclopropanecarboxylic acid. hmdb.cachemguide.co.uk By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), researchers can deduce the complete chemical structure.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton provides insight into its electronic environment. oregonstate.edu For this compound, distinct signals are expected for the carboxylic acid proton, the protons of the allyl group, and the protons on the cyclopropane (B1198618) ring.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of δ 9.5-13.0 ppm. compoundchem.com

Allyl Group Protons (-CH₂-CH=CH₂): The vinyl protons (=CH and =CH₂) resonate in the alkene region, typically between δ 4.5-7.0 ppm. oregonstate.edu The terminal =CH₂ protons and the internal =CH proton will show complex splitting patterns (multiplets) due to coupling with each other and with the allylic protons. The allylic protons (-CH₂-), being adjacent to the double bond, are expected in the range of δ 1.8-2.5 ppm. inflibnet.ac.in

Cyclopropane Ring Protons: The protons attached to the cyclopropane ring are shielded and appear in the upfield region of the spectrum. Based on data for the similar compound, cyclopropanecarboxylic acid, the methine proton (CH-COOH) would be expected around δ 1.8-1.9 ppm, while the methylene (B1212753) protons of the ring would appear at approximately δ 1.5-1.7 ppm and δ 1.8-2.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. miamioh.edu

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and appears in the δ 165-180 ppm range. wisc.edu

Alkene Carbons (-CH=CH₂): The carbons of the double bond are found in the typical alkene region, with the internal carbon (-CH=) at approximately δ 130-140 ppm and the terminal carbon (=CH₂) at around δ 110-120 ppm. wisc.edu

Allylic and Cyclopropyl (B3062369) Carbons: The allylic carbon and the carbons of the cyclopropane ring will appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 9.5 - 13.0 (broad s) | - |

| Carboxylic Acid | -COOH | - | 165 - 180 |

| Allyl Group (Vinyl) | -CH=CH₂ | 4.5 - 7.0 (m) | 130 - 140 |

| -CH=CH₂ | 110 - 120 | ||

| Allyl Group (Allylic) | -CH₂-CH=CH₂ | 1.8 - 2.5 (m) | ~30 - 40 |

| Cyclopropane Ring | -CH(COOH)- | ~0.5 - 2.0 (m) | ~10 - 30 |

| -CH₂(ring)- |

Note: s = singlet, m = multiplet. Actual chemical shifts can vary based on solvent and experimental conditions. compoundchem.com

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For the analysis of this compound, MS provides confirmation of its molecular weight (126.15 g/mol ) and offers structural clues through its fragmentation pattern.

In electron ionization (EI) MS, the molecular ion (M⁺) peak is often observed, although for carboxylic acids, it can be weak. youtube.comyoutube.com The fragmentation of carboxylic acids is characterized by several key pathways: libretexts.org

Loss of a hydroxyl radical (-OH): This results in a prominent peak at m/z [M-17].

Loss of the carboxyl group (-COOH): This leads to a peak at m/z [M-45].

McLafferty Rearrangement: If sterically possible, this rearrangement can occur, leading to characteristic fragment ions. For this compound, this could involve the transfer of a hydrogen from the allyl chain to the carbonyl oxygen, followed by cleavage. youtube.com

In metabolite profiling studies, MS, particularly when coupled with chromatographic techniques like GC-MS or LC-MS, enables the detection and quantification of this compound and related metabolites in complex biological matrices. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Mass Loss (amu) | Resulting m/z | Description |

|---|---|---|---|

| [M]⁺ | 0 | 126 | Molecular Ion |

| [M - OH]⁺ | 17 | 109 | Loss of hydroxyl radical |

| [M - COOH]⁺ | 45 | 81 | Loss of carboxyl group (allylcyclopropyl cation) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and alkene functionalities.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is characteristic for the hydrogen-bonded O-H group in a carboxylic acid dimer. This band typically appears in the region of 2500-3300 cm⁻¹. pressbooks.pubmsu.edu

C=O Stretch (Carboxylic Acid): A sharp and very strong absorption due to the carbonyl group stretch is expected between 1700-1725 cm⁻¹. pressbooks.publibretexts.org

C=C Stretch (Alkenyl): The stretching of the carbon-carbon double bond of the allyl group gives rise to a medium-to-weak absorption in the 1620-1680 cm⁻¹ range. pressbooks.pub

=C-H Stretch (Alkenyl): The C-H stretching vibrations of the vinyl protons typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3020-3080 cm⁻¹ range. pressbooks.pub

C-H Stretch (Alkyl/Cyclopropyl): The C-H stretching vibrations for the sp³ hybridized carbons of the cyclopropane ring and the allylic CH₂ group will absorb just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹. vscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Alkene | =C-H stretch | 3020 - 3080 | Medium |

| Alkene | C=C stretch | 1620 - 1680 | Variable, Weak to Medium |

| Alkyl/Cyclopropyl | C-H stretch | 2850 - 2960 | Medium to Strong |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures or biological extracts, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a technique that separates volatile compounds based on their boiling points and interactions with a stationary phase. Due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is often challenging. researchgate.net Therefore, chemical derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. jfda-online.commdpi.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. Once derivatized, the compound can be readily analyzed by GC-MS, which combines the high separation power of GC with the sensitive and specific detection of MS for unequivocal identification and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile and more polar compounds like carboxylic acids without the need for derivatization. sielc.com Reversed-phase HPLC is the most common mode used. sielc.com

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is typically employed.

Mobile Phase: A mixture of an aqueous solvent (often containing an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group and ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. sielc.comyoutube.com

Detection: Detection can be achieved using a UV detector if the compound has a chromophore, or more universally and with greater specificity, by interfacing the HPLC with a mass spectrometer (LC-MS). researchgate.netmdpi.com LC-MS is a powerful tool for metabolite profiling, allowing for the sensitive detection of this compound in complex samples. researchgate.net

Theoretical and Computational Chemistry Studies of 1 Allylcyclopropanecarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-allylcyclopropanecarboxylic acid, DFT calculations would provide fundamental insights into its molecular properties.

Molecular Geometry and Conformational Analysis: DFT calculations would begin with geometry optimization to determine the most stable three-dimensional structure of the molecule. This involves finding the minimum energy conformation by exploring the potential energy surface. Key structural parameters such as bond lengths, bond angles, and dihedral angles of the cyclopropane (B1198618) ring, the carboxylic acid group, and the allyl substituent would be precisely calculated. A conformational search could identify different stable rotamers, for instance, arising from the rotation around the C-C bond connecting the allyl group to the cyclopropane ring.

Electronic Properties: Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Spectroscopic Properties: DFT calculations can also predict various spectra, which can be compared with experimental data for validation. This includes:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies helps in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (¹H and ¹³C) can be computed and correlated with experimental NMR data to confirm the molecular structure.

A hypothetical data table summarizing the kind of results a DFT study on this compound might produce is shown below.

| Calculated Property | Theoretical Value |

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -0.8 eV |

| HOMO-LUMO Gap | e.g., 5.7 eV |

| Dipole Moment | e.g., 1.9 D |

| Key Vibrational Frequencies | e.g., C=O stretch, O-H stretch, C=C stretch |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations.

Conformational Dynamics: MD simulations can track the conformational changes of the molecule in a simulated environment, such as in a solvent like water or in a vacuum. This would reveal the flexibility of the allyl chain and the carboxylic acid group and the accessible conformational space at a given temperature.

Solvation Effects: By explicitly including solvent molecules in the simulation box, MD can be used to study how the solvent interacts with the solute. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): RDFs would describe the probability of finding solvent molecules at a certain distance from specific atoms of this compound (e.g., the carbonyl oxygen or the hydroxyl hydrogen), providing a detailed picture of the solvation shell.

Hydrogen Bonding Analysis: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and water molecules can be monitored throughout the simulation.

Transport Properties: In a larger system, MD could be used to predict properties like the diffusion coefficient of the molecule in a particular solvent.

Below is an example of a data table that could be generated from an MD simulation study.

| Simulation Parameter | Value/Observation |

| Simulation Time | e.g., 100 ns |

| Solvent | e.g., Explicit Water (TIP3P model) |

| Average Number of Hydrogen Bonds | e.g., 2.5 (solute-solvent) |

| Root Mean Square Fluctuation (RMSF) | e.g., Higher for allyl chain atoms |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. youtube.com For this compound, this would involve creating a dataset of structurally similar compounds with known activities and then developing a predictive model.

Descriptor Calculation: The first step is to calculate a variety of molecular descriptors for this compound and its analogues. These descriptors quantify different aspects of the molecule's structure and properties and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

Physicochemical Descriptors: LogP (lipophilicity), pKa, polar surface area.

Model Building: Using the calculated descriptors and the biological activity data, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to create an equation that can predict the activity of new, untested compounds based on their structural descriptors.

Model Validation: The predictive power of the SAR model must be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical SAR model might reveal, for instance, that increasing the lipophilicity of a certain part of the molecule while maintaining a specific spatial arrangement of the carboxylic acid group enhances its biological activity.

| Molecular Descriptor | Importance in Model | Correlation with Activity |

| LogP | High | Positive |

| Polar Surface Area (PSA) | Medium | Negative |

| Cyclopropane Ring Strain | Low | Insignificant |

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are invaluable for studying the energetics and mechanisms of chemical reactions involving this compound.

Reaction Mechanisms: For any proposed reaction, such as the addition to the double bond or reactions at the carboxylic acid group, quantum chemistry can be used to map out the entire reaction pathway. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them.

Activation Energies and Reaction Rates: By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. According to transition state theory, this energy barrier is directly related to the reaction rate. nih.gov Lower activation energies correspond to faster reactions.

Thermodynamics of Reactions: These calculations also provide the reaction enthalpy (ΔH) and Gibbs free energy (ΔG), indicating whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively.

For example, a study could compare the energetics of different potential metabolic pathways for this compound, predicting which transformations are most likely to occur in a biological system.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Epoxidation of Allyl Group | e.g., 15.2 | e.g., -25.7 |

| Hydroxylation at Cyclopropane | e.g., 28.9 | e.g., -10.3 |

| Esterification of Carboxylic Acid | e.g., 12.5 | e.g., -5.1 |

Future Research Directions and Emerging Applications of 1 Allylcyclopropanecarboxylic Acid

Advanced Material Science Applications

The bifunctional nature of 1-Allylcyclopropanecarboxylic acid, featuring a polymerizable allyl group and a reactive carboxylic acid, makes it a compelling monomer for the synthesis of advanced polymers and materials.

Future research could focus on leveraging these functionalities for the development of novel materials with tailored properties. The allyl group can participate in free-radical polymerization, allowing for the creation of homopolymers or its incorporation into copolymers with other vinyl monomers. rjpbcs.com The carboxylic acid group, on the other hand, can be used for post-polymerization modifications, enabling the introduction of other functional groups, cross-linking, or improving adhesion to various substrates. acs.org

The rigid cyclopropane (B1198618) ring incorporated into a polymer backbone would be expected to impart unique thermal and mechanical properties, such as increased glass transition temperature and enhanced stiffness, when compared to more flexible aliphatic chains.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Synthesis Route | Key Features & Potential Applications |

| Homopolymer | Free-radical polymerization of the allyl group. | High density of functionalizable carboxylic acid groups; potential for use in ion-exchange resins, adhesives, or as a macro-initiator. |

| Copolymer | Co-polymerization with monomers like acrylic acid or styrene. rjpbcs.com | Tunable properties based on comonomer ratio; development of functional coatings, and specialty plastics. |

| Cross-linked Polymer | Polymerization followed by cross-linking via the carboxylic acid groups. | Creation of robust hydrogels or thermosets; potential for biomedical scaffolds or absorbent materials. |

| Grafted Polymer | Grafting onto existing polymer backbones via the allyl or carboxylic acid group. | Surface modification of materials to enhance properties like hydrophilicity or biocompatibility. |

Sustainable Synthesis and Biorefining

The increasing demand for sustainable chemical production from renewable feedstocks presents a significant opportunity for compounds like this compound. credenceresearch.com Research into the bio-based synthesis of this molecule could position it as a valuable platform chemical in future biorefineries.

While current synthesis methods are likely based on traditional organic chemistry, future efforts could explore biocatalytic routes. nih.gov For instance, engineered microorganisms could potentially synthesize cyclopropane structures, and subsequent enzymatic or chemo-catalytic steps could introduce the allyl and carboxylic acid functionalities. The conversion of biomass-derived intermediates, such as unsaturated fatty acids or other bio-based carboxylic acids, could be a promising avenue. acs.orgmdpi.com

Furthermore, the compound itself could serve as a substrate in biorefining processes. The allyl group is susceptible to various catalytic transformations, such as metathesis or hydroformylation, which could lead to a diverse range of valuable downstream products. The carboxylic acid group offers a handle for enzymatic conversions or upgrading to biofuels and other biochemicals. osti.gov

Novel Catalytic Systems

The development of novel catalytic systems is crucial for unlocking the full potential of this compound. Research in this area could proceed in two main directions: catalysts for the synthesis of the molecule and catalysts that utilize the molecule as a substrate for further transformations.